molecular formula C24H27N3O4 B2510651 (E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 1351663-59-6

(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate

Número de catálogo: B2510651
Número CAS: 1351663-59-6
Peso molecular: 421.497
Clave InChI: YOTDPDNOXWTFLZ-MLBSPLJJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-1-((1-Cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a novel chemical entity designed for research purposes, integrating a benzimidazole scaffold with a cinnamyl-piperidine moiety. The benzimidazole core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. This structure is considered a bioisostere of naturally occurring nucleotides, which allows it to interact effectively with the biopolymers of living systems . Benzimidazole derivatives are extensively documented in scientific literature for their wide array of pharmacological activities, including significant antiproliferative effects against various human cancer cell lines such as A549 (lung), HeLa (cervical), and HepG2 (liver) . The incorporation of the piperidine ring, further modified with a cinnamyl group, is a strategic feature often explored in drug discovery to modulate the compound's physicochemical properties and interaction with enzyme active sites or receptor pockets. The (E)-configured cinnamyl group introduces a rigid, planar element that can be crucial for binding to specific targets. Furthermore, the oxalate salt form enhances the compound's stability and solubility, making it more suitable for experimental applications in various biological assays. Researchers can leverage this compound to investigate new therapeutic avenues in oncology, given the established precedent of benzimidazole derivatives exhibiting potent anticancer activity through mechanisms such as enzyme inhibition or interference with cellular proliferation pathways . Its potential extends to other research areas, including microbiology, where similar structures have shown moderate to good antimicrobial and antifungal properties . This molecule serves as a valuable tool for probing structure-activity relationships and for the development of novel bioactive agents.

Propiedades

IUPAC Name

oxalic acid;1-[[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3.C2H2O4/c1-2-7-19(8-3-1)9-6-14-24-15-12-20(13-16-24)17-25-18-23-21-10-4-5-11-22(21)25;3-1(4)2(5)6/h1-11,18,20H,12-17H2;(H,3,4)(H,5,6)/b9-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTDPDNOXWTFLZ-MLBSPLJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC=CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C/C=C/C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated benzimidazole derivative reacts with piperidine.

    Attachment of the cinnamyl group: The cinnamyl group can be attached via a Friedel-Crafts alkylation reaction, using cinnamyl chloride and a Lewis acid catalyst.

    Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce secondary amines or alcohols.

Aplicaciones Científicas De Investigación

(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of (E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Pharmacological Activities

Benzimidazole derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Compound Name Structural Features Biological Activity Key Findings Reference
1-(Butoxymethyl)-1H-benzo[d]imidazole (3f) Butoxymethyl group at N1-position Acetylcholinesterase inhibition (Alzheimer’s) IC₅₀: 1.533 ± 0.011 mM (better than donepezil)
1-(sec-Butoxymethyl)-1H-benzo[d]imidazole (3h) Branched alkoxy group Acetylcholinesterase inhibition IC₅₀: 1.573 ± 3.17 mM
2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole (L3) Thiophene substituents Anti-SARS-CoV-2 (in silico) Moderate binding affinity to viral protease
2-(((1-(4-Nitrobenzyl)-1H-triazol-4-yl)methoxy)methyl)-1H-benzo[d]imidazole Triazole and nitrobenzyl groups Antifungal/antimicrobial High yield (75–85%); activity data pending
Target Compound: (E)-1-((1-Cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate Cinnamyl-piperidine and oxalate salt Hypothesized: Anticancer, antifungal Predicted enhanced solubility and CNS penetration due to oxalate and piperidine groups

Key Observations:

  • Substituent Impact: Alkoxy groups (e.g., butoxymethyl in 3f) enhance acetylcholinesterase inhibition, suggesting the cinnamyl-piperidine group in the target compound may confer similar or improved neuroactivity .
  • Antiviral Potential: Thiophene-substituted benzimidazoles (L3) show anti-SARS-CoV-2 activity, implying aromatic substituents (like cinnamyl) may modulate viral protease binding .
  • Synthetic Flexibility: Triazole-linked benzimidazoles (e.g., 8b in ) are synthesized via click chemistry, highlighting methods applicable to the target compound’s piperidine-cinnamyl linkage.

Pharmacokinetic and Physicochemical Properties

While explicit data are unavailable, inferences can be drawn from analogs:

  • Solubility: Oxalate salts (e.g., dexlanoprazole in ) improve aqueous solubility, critical for oral bioavailability.
  • Lipophilicity: The cinnamyl group may increase logP, enhancing blood-brain barrier penetration for CNS targets .
  • Metabolic Stability: Piperidine rings often reduce first-pass metabolism, as seen in kinase inhibitors .

Contradictions and Limitations

  • Activity vs. Structure: Some triazole derivatives (e.g., 8b in ) show lower anticancer activity than piperidine analogs, suggesting the cinnamyl-piperidine group in the target compound may offer superior efficacy.

Actividad Biológica

(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C20H24N4O4
  • Molecular Weight : 372.43 g/mol
  • SMILES Notation : Cc1cc2c(c1)nc(nc2C(C)CCN1CCCCC1)C(=O)O

The biological activity of this compound primarily involves modulation of neurotransmitter systems and receptor interactions. Key mechanisms include:

  • GABA-A Receptor Modulation : Similar compounds have shown promise as positive allosteric modulators (PAMs) of GABA-A receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system .
  • Nociceptin Receptor Interaction : Research indicates that benzimidazole derivatives can act as modulators of the nociceptin receptor, suggesting potential analgesic properties .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant-like effects in animal models through serotonergic pathways.
  • Anti-inflammatory Activity : Some benzimidazole derivatives have demonstrated anti-inflammatory properties, indicating potential for treating conditions like arthritis or other inflammatory disorders.

Study 1: GABA-A Receptor Modulation

A study conducted on a series of benzo[d]imidazole derivatives highlighted their ability to selectively modulate GABA-A receptor subtypes. The findings indicated that these compounds could enhance GABAergic transmission, leading to anxiolytic effects in behavioral models .

Study 2: Nociceptin Receptor Agonism

Research involving nociceptin receptor agonists demonstrated that certain benzimidazole derivatives could effectively reduce pain responses in animal models. This suggests that this compound may have similar therapeutic applications .

Data Tables

Biological ActivityMechanismReference
GABA-A ModulationPositive Allosteric Modulator
Nociceptin AgonismPain Reduction
Antidepressant EffectsSerotonergic Pathway Interaction

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.